molecular formula C18H23N3O3 B3946145 3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride

3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride

Cat. No. B3946145
M. Wt: 329.4 g/mol
InChI Key: ZZCDIVMXZOUTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride works by binding to the active site of the BTK enzyme and inhibiting its activity. BTK is a key regulator of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound can prevent the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. It can also inhibit the proliferation of B-cells and suppress the production of immunoglobulins (antibodies). In addition, this compound has been shown to enhance the activity of other cancer drugs, such as venetoclax and lenalidomide, suggesting that it may have potential as a combination therapy.

Advantages and Limitations for Lab Experiments

3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to induce apoptosis in cancer cells, and its potential as a combination therapy. However, this compound also has some limitations, including its low solubility and poor pharmacokinetic properties, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the development of 3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride. One direction is to improve its pharmacokinetic properties, such as solubility and bioavailability, to enhance its effectiveness in vivo. Another direction is to explore its potential as a combination therapy with other cancer drugs. Additionally, this compound may have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis, which are also characterized by dysregulated immune responses. Overall, this compound is a promising small molecule inhibitor with potential therapeutic applications in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound works by inhibiting the BTK pathway, which is essential for the survival and proliferation of cancer cells and immune cells. By targeting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and suppress the activity of immune cells, thereby reducing inflammation and autoimmunity.

properties

IUPAC Name

3-amino-N-(furan-2-ylmethyl)-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c19-16-4-1-3-15(13-16)18(22)21(14-17-5-2-10-24-17)7-6-20-8-11-23-12-9-20/h1-5,10,13H,6-9,11-12,14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCDIVMXZOUTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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